

Larotaxel Dihydrate: A Comprehensive Physicochemical Profile for Drug Development Professionals

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| Compound of Interest | | |
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An In-depth Technical Guide

Larotaxel, a second-generation taxane, has demonstrated significant potential in oncological research due to its distinct advantages over earlier taxanes, including its ability to cross the blood-brain barrier and its activity in multi-drug resistant tumors. This technical guide provides a detailed overview of the core physicochemical properties of **Larotaxel Dihydrate**, offering crucial data for researchers, scientists, and drug development professionals engaged in its study and formulation.

Physicochemical Properties

Larotaxel dihydrate is a white to off-white crystalline powder. A summary of its key physicochemical parameters is presented below, compiled from various analytical studies.



| Property | Value | Experimental Method | Reference |
|--------------------|---------------------------------------|---------------------------|-----------|
| Molecular Formula | C45H53NO14·2H2O | | |
| Molecular Weight | 867.93 g/mol | Mass Spectrometry | - |
| Aqueous Solubility | 0.057 μg/mL | | - |
| Chemical Stability | Unstable in aqueous solutions | Stability-indicating HPLC | |
| Appearance | White to off-white crystalline powder | Visual Inspection | - |

Table 1: Key Physicochemical Properties of Larotaxel Dihydrate

Experimental Protocols

Detailed methodologies are essential for the accurate characterization of active pharmaceutical ingredients. Below are summaries of protocols relevant to determining the physicochemical properties of **larotaxel dihydrate**.

Solubility Determination

The aqueous solubility of larotaxel is exceedingly low, a critical factor influencing its formulation. A standard shake-flask method can be employed for its determination.

Protocol:

- An excess amount of larotaxel dihydrate is added to a known volume of purified water in a sealed container.
- The suspension is agitated at a constant temperature (e.g., 25 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
- The suspension is then filtered through a non-adsorptive filter (e.g., 0.22 μm PVDF) to remove undissolved solid.



 The concentration of larotaxel in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Stability Analysis

The chemical instability of larotaxel, particularly in aqueous media, necessitates careful handling and formulation strategies. A typical protocol for assessing its stability is as follows:

Protocol:

- Solutions of larotaxel dihydrate are prepared in relevant media (e.g., water, buffers of different pH).
- These solutions are stored under controlled temperature and humidity conditions.
- Aliquots are withdrawn at specified time intervals.
- The concentration of the remaining larotaxel and the presence of any degradation products are quantified using a stability-indicating HPLC method.

Mechanism of Action and Signaling Pathway

Larotaxel exerts its cytotoxic effects by promoting the assembly and stabilization of microtubules, which are crucial components of the cellular cytoskeleton. This interference with microtubule dynamics leads to cell cycle arrest at the G2/M phase and ultimately induces apoptosis.

The binding of larotaxel to the β -tubulin subunit of microtubules enhances their polymerization and inhibits depolymerization. This stabilization of the microtubule network disrupts the normal formation and function of the mitotic spindle, a structure essential for the segregation of chromosomes during cell division. The resulting mitotic arrest triggers a cascade of downstream signaling events, leading to programmed cell death.

Larotaxel's mechanism of action on microtubule dynamics.

Experimental Workflow: Formulation Development







The poor aqueous solubility of larotaxel presents a significant challenge in developing parenteral formulations. The following workflow illustrates a common approach to developing a lipid-based delivery system to enhance its solubility and stability.

Workflow for the development of a lipid-based larotaxel formulation.

This technical guide provides a foundational understanding of the physicochemical properties of **larotaxel dihydrate**. Further research into its solid-state characteristics, including polymorphism and crystallinity, will be invaluable for robust formulation development and ensuring consistent product performance.

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